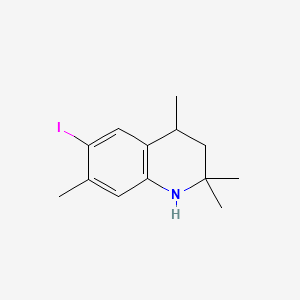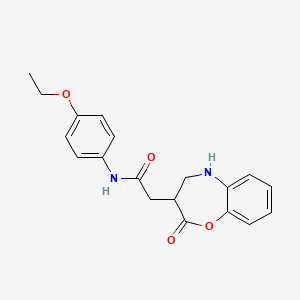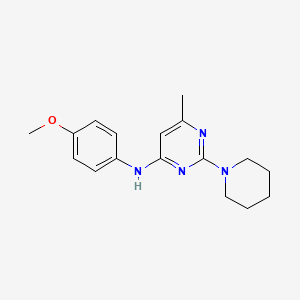![molecular formula C23H31N3O3S B14941103 4-(4-butoxyphenyl)-1-cycloheptyl-7-hydroxy-1,2,4,6-tetrahydro-3H-pyrazolo[3,4-e][1,4]thiazepin-3-one](/img/structure/B14941103.png)
4-(4-butoxyphenyl)-1-cycloheptyl-7-hydroxy-1,2,4,6-tetrahydro-3H-pyrazolo[3,4-e][1,4]thiazepin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-BUTOXYPHENYL)-1-CYCLOHEPTYL-3-HYDROXY-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE is a complex organic compound belonging to the pyrazolo[3,4-e][1,4]thiazepine family. This compound is notable for its potential pharmacological properties, particularly in the field of medicinal chemistry. The unique structure of this compound, which includes a pyrazole ring fused with a thiazepine ring, makes it a subject of interest for researchers aiming to develop new therapeutic agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-BUTOXYPHENYL)-1-CYCLOHEPTYL-3-HYDROXY-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE typically involves multi-component reactions. One efficient method involves the use of l-proline as a catalyst in a multi-component reaction. This method is mild and efficient, allowing for the synthesis of pyrazolo[3,4-e][1,4]thiazepine derivatives . Another method involves the use of a solid acid functionalized with polyvinyl alcohol and hydroxyethylsulfuric acid, which catalyzes the one-pot three-component condensation of substituent-pyrazoles, aldehydes, and thioglycollic acid .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of recyclable heterogeneous solid acid catalysts in the synthesis process suggests potential for scalable and sustainable industrial production .
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-BUTOXYPHENYL)-1-CYCLOHEPTYL-3-HYDROXY-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as hydroxyl, butoxy, and cycloheptyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under mild to moderate conditions, often in the presence of catalysts such as l-proline or solid acids .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions may produce alcohols or amines.
Applications De Recherche Scientifique
4-(4-BUTOXYPHENYL)-1-CYCLOHEPTYL-3-HYDROXY-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE has several scientific research applications:
Medicinal Chemistry: This compound has shown potential in cytotoxicity studies against various cancer cell lines, including pancreas, renal, and colon cancer cells.
Biological Research: It has been investigated as a potential inhibitor of CYP51, an enzyme involved in the biosynthesis of ergosterol, making it a candidate for treating diseases like Chagas disease.
Industrial Applications:
Mécanisme D'action
The mechanism of action of 4-(4-BUTOXYPHENYL)-1-CYCLOHEPTYL-3-HYDROXY-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE involves its interaction with specific molecular targets. For instance, as a CYP51 inhibitor, it binds to the active site of the enzyme, preventing the biosynthesis of ergosterol, which is essential for the survival of certain pathogens . This interaction disrupts the cellular membrane integrity of the pathogens, leading to their death.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyrazolo[3,4-e][1,4]thiazepine derivatives, such as:
- 4-(4-CHLOROPHENYL)-DIHYDRO-DIMETHYL-1H-PYRAZOLO(3,4-E)(1,4)THIAZEPIN-7(6H)-ONE
- Various pyrazolo[3,4-e][1,4]thiazepine derivatives synthesized using l-proline catalysis
Uniqueness
The uniqueness of 4-(4-BUTOXYPHENYL)-1-CYCLOHEPTYL-3-HYDROXY-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE lies in its specific functional groups and the resulting pharmacological properties. The presence of the butoxy and cycloheptyl groups may contribute to its enhanced biological activity and potential therapeutic applications.
Propriétés
Formule moléculaire |
C23H31N3O3S |
|---|---|
Poids moléculaire |
429.6 g/mol |
Nom IUPAC |
4-(4-butoxyphenyl)-1-cycloheptyl-4,8-dihydro-2H-pyrazolo[3,4-e][1,4]thiazepine-3,7-dione |
InChI |
InChI=1S/C23H31N3O3S/c1-2-3-14-29-18-12-10-16(11-13-18)21-20-22(24-19(27)15-30-21)26(25-23(20)28)17-8-6-4-5-7-9-17/h10-13,17,21H,2-9,14-15H2,1H3,(H,24,27)(H,25,28) |
Clé InChI |
VOUYQVCTURYMDU-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=CC=C(C=C1)C2C3=C(NC(=O)CS2)N(NC3=O)C4CCCCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1E)-4,4,6-trimethyl-1-[(4-phenoxyphenyl)imino]-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B14941027.png)
amino}-2-oxoethyl)benzamide](/img/structure/B14941033.png)

![N-(4-chlorophenyl)-7-(4-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14941049.png)





![5-[(4-Chlorobenzoyl)imino]-2-(4-fluorophenyl)-N-methyl-1,2,3-thiadiazole-4(2H)-carboxamide](/img/structure/B14941071.png)
![(1Z)-6-(4-chlorophenyl)-1-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)-4,4,6,8-tetramethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B14941072.png)
![methyl (2Z)-{2-[(2E)-2-(8-fluoro-4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)hydrazinyl]-4-oxo-1,3-thiazol-5(4H)-ylidene}ethanoate](/img/structure/B14941074.png)
![methyl (2Z)-[2-{[(2-fluorophenyl)carbonyl]amino}-4-oxo-1,3-thiazol-5(4H)-ylidene]ethanoate](/img/structure/B14941076.png)

